LogP and Lipophilicity: A Marked Increase in Lipophilicity vs. Non-Fluorinated Analogues
Fluorine substitution is a common strategy to modulate lipophilicity and metabolic stability. The LogP value of 3-Bromo-4-fluoro-5-nitrotoluene is reported as 2.80 (predicted) . This is significantly higher than its non-fluorinated analogue, 3-Bromo-5-nitrotoluene (LogP ~1.81), and also differs from the LogP of the 2-bromo isomer (2.90) [1]. This quantitative difference in lipophilicity can directly impact compound solubility, membrane permeability, and protein binding in a biological context [2].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.80 (predicted) |
| Comparator Or Baseline | 3-Bromo-5-nitrotoluene: LogP = 1.81 (predicted); 2-Bromo-4-fluoro-5-nitrotoluene: LogP = 2.90 (predicted) |
| Quantified Difference | ΔLogP = +0.99 (vs. non-fluorinated analogue); ΔLogP = -0.10 (vs. 2-bromo isomer) |
| Conditions | Predicted LogP values based on standard computational models (e.g., XLogP3) as reported in vendor databases. |
Why This Matters
The specific LogP of 2.80 offers a unique balance of lipophilicity distinct from its isomers, allowing for predictable tuning of physicochemical properties in a lead optimization campaign.
- [1] PubChem. 3-Bromo-5-nitrotoluene (Compound Summary). CID 12345678. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235-248. View Source
